6-(Aminomethyl)-[1,1'-biphenyl]-3-carboxylic acid hydrochloride
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Overview
Description
6-(Aminomethyl)-[1,1’-biphenyl]-3-carboxylic acid hydrochloride is a chemical compound that features a biphenyl structure with an aminomethyl group and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Aminomethyl)-[1,1’-biphenyl]-3-carboxylic acid hydrochloride typically involves the following steps:
Formation of the Biphenyl Core: The biphenyl core can be synthesized through various coupling reactions such as the Suzuki-Miyaura coupling, which involves the reaction of a boronic acid with a halogenated benzene derivative in the presence of a palladium catalyst.
Introduction of the Aminomethyl Group: The aminomethyl group can be introduced through a reductive amination reaction. This involves the reaction of a benzyl halide with ammonia or a primary amine, followed by reduction with a suitable reducing agent such as sodium borohydride.
Carboxylation: The carboxylic acid group can be introduced through a carboxylation reaction, where a suitable precursor such as a Grignard reagent reacts with carbon dioxide to form the carboxylic acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
6-(Aminomethyl)-[1,1’-biphenyl]-3-carboxylic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The aminomethyl group can be oxidized to form an imine or a nitrile.
Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.
Substitution: The biphenyl core can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic aromatic substitution reactions typically require a catalyst such as iron(III) chloride (FeCl3) for halogenation or concentrated sulfuric acid (H2SO4) for nitration.
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of alcohols or aldehydes.
Substitution: Formation of nitro or halogenated biphenyl derivatives.
Scientific Research Applications
6-(Aminomethyl)-[1,1’-biphenyl]-3-carboxylic acid hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a biochemical probe or as a precursor for biologically active molecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as polymers and liquid crystals.
Mechanism of Action
The mechanism of action of 6-(Aminomethyl)-[1,1’-biphenyl]-3-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. The aminomethyl group can form hydrogen bonds and electrostatic interactions with biological macromolecules, while the biphenyl core can engage in π-π stacking interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
N-[4-(aminomethyl)phenyl]urea: Similar structure with an aminomethyl group attached to a phenyl ring.
4’-amino-[1,1’-biphenyl]-4-carboxylic acid hydrochloride: Similar biphenyl structure with an amino group and a carboxylic acid group.
Uniqueness
6-(Aminomethyl)-[1,1’-biphenyl]-3-carboxylic acid hydrochloride is unique due to the specific positioning of the aminomethyl and carboxylic acid groups on the biphenyl core. This unique arrangement imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C14H14ClNO2 |
---|---|
Molecular Weight |
263.72 g/mol |
IUPAC Name |
4-(aminomethyl)-3-phenylbenzoic acid;hydrochloride |
InChI |
InChI=1S/C14H13NO2.ClH/c15-9-12-7-6-11(14(16)17)8-13(12)10-4-2-1-3-5-10;/h1-8H,9,15H2,(H,16,17);1H |
InChI Key |
JFSSFJVNBHPMRH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C=CC(=C2)C(=O)O)CN.Cl |
Origin of Product |
United States |
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